4-{2-METHYLIMIDAZO[1,2-A]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE
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Overview
Description
4-{2-METHYLIMIDAZO[1,2-A]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE is a complex organic compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, which is further connected to a thiazole ring and a phenyl group.
Preparation Methods
The synthesis of 4-{2-METHYLIMIDAZO[1,2-A]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-methylimidazo[1,2-a]pyridine with appropriate thiazole and phenyl derivatives under controlled conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, where halogen atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and conditions such as reflux or room temperature.
Scientific Research Applications
4-{2-METHYLIMIDAZO[1,2-A]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: This compound is being investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{2-METHYLIMIDAZO[1,2-A]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar compounds include other imidazopyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyrimidine: Widely used in medicinal chemistry for its broad spectrum of biological activities.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Used in the development of new pharmaceuticals. Compared to these compounds, 4-{2-METHYLIMIDAZO[1,2-A]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE is unique due to its specific structural features, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S/c1-11-5-3-6-13(9-11)20-17-21-14(10-23-17)15-12(2)19-16-18-7-4-8-22(15)16/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIHXFRVKMKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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